N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide
Description
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide is a structurally complex molecule featuring an adamantane core linked to a pyrazole-thiazole hybrid scaffold.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-15-7-21(26-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24)28(27-15)23-25-20(14-30-23)19-5-3-2-4-6-19/h2-7,14,16-18H,8-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPNWEABAJIKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including the presence of heterocyclic rings such as thiazole and pyrazole. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an adamantane core, which is known for its stability and ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing thiazole and pyrazole exhibit notable antimicrobial properties. For instance, derivatives synthesized from similar frameworks showed effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds were tested against E. coli, P. mirabilis, S. aureus, and B. subtilis, revealing significant zones of inhibition. The results indicated that certain derivatives displayed moderate to good antimicrobial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against fungal strains like A. niger .
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 62.5 |
| 10c | P. mirabilis | 12 | 31.25 |
| 10g | A. niger | 18 | 31.25 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and exhibit lower toxicity towards normal fibroblast cells compared to conventional chemotherapeutics like doxorubicin . The IC50 values for these compounds were significantly lower than those for traditional agents, suggesting a more favorable therapeutic index.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Doxorubicin | MCF-7 | 225.2 ± 64.2 |
| New Derivative | MCF-7 | <100 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole and pyrazole derivatives have been documented extensively. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models . This activity is crucial for developing therapies targeting chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole and pyrazole moieties can modulate enzyme activity or receptor interactions, leading to altered cellular responses that manifest as antimicrobial or anticancer effects .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 378.48 g/mol. Its structure features an adamantane core, which is known for its stability and ability to enhance bioavailability in drug formulations.
Anticancer Activity
Research has indicated that compounds with thiazole and pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.2 | Apoptosis induction |
| Colon Cancer | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
Case Study: Rheumatoid Arthritis Model
In a controlled study on rats with induced rheumatoid arthritis, administration of the compound resulted in a significant reduction in swelling and pain scores compared to the control group.
Neurological Applications
The compound has potential as a neuroprotective agent. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with receptors involved in pain perception and neuroinflammation.
Case Study: Neuroprotection in Ischemic Stroke
In a murine model of ischemic stroke, treatment with N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]adamantane-1-carboxamide resulted in reduced infarct size and improved neurological outcomes.
Synthetic Pathways
The synthesis of this compound involves several steps starting from commercially available precursors. The following table outlines a general synthetic route:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Adamantane derivative + thiazole | Reflux in solvent |
| 2 | Addition of pyrazole derivative | Stirring at room temperature |
| 3 | Carboxylic acid derivative | Acid-catalyzed coupling |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares key properties of the target compound with triazole-thione analogs from :
The target compound’s larger molecular weight and extended heterocyclic system may reduce bioavailability compared to triazole-thione analogs. However, the thiazole ring could improve metabolic stability by resisting oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
